

Solubility of 2-Methyl-2-butanol in organic solvents

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Compound of Interest

Compound Name: 2-Methyl-2-butanol

Cat. No.: B152257

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An In-depth Technical Guide to the Solubility of **2-Methyl-2-butanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-methyl-2-butanol** (also known as tert-amyl alcohol, TAA, or 2M2B), a widely used solvent and chemical intermediate. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon structure, **2-methyl-2-butanol** exhibits versatile solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications.^[1]^[2]

Core Concepts in Solubility

2-Methyl-2-butanol is a tertiary alcohol with the chemical formula $C_5H_{12}O$.^[1] Its molecular structure features a hydroxyl (-OH) group attached to a tertiary carbon, which is a key determinant of its chemical reactivity and physical properties.^[3] The hydroxyl group is capable of forming hydrogen bonds, which governs its solubility in polar solvents, while the branched alkyl chain contributes to its solubility in nonpolar organic solvents.^[1]

Generally, the solubility of alcohols in various solvents is influenced by:

- **Polarity:** The principle of "like dissolves like" is paramount. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

- **Hydrogen Bonding:** The ability of the alcohol's hydroxyl group to act as a hydrogen bond donor and acceptor is crucial for its miscibility with other protic solvents like water and other alcohols.^[4]
- **Molecular Size:** As the size of the nonpolar hydrocarbon portion of an alcohol increases relative to the polar hydroxyl group, its solubility in polar solvents like water decreases.^[4]
- **Temperature:** For most liquid-liquid systems, solubility tends to increase with temperature.^[1]

Quantitative and Qualitative Solubility Data

2-Methyl-2-butanol is widely reported to be miscible with a broad range of common organic solvents. "Miscible" implies that the two substances form a homogeneous solution in all proportions. Consequently, extensive quantitative data defining solubility limits in these solvents is not commonly published. Its solubility is more frequently described qualitatively.

For reference, its solubility in water, a polar protic solvent, has been quantitatively determined.

Table 1: Quantitative Solubility of **2-Methyl-2-butanol** in Water

| Temperature | Solubility (g/L) | Source Citation |
|-------------|-------------------------|----------------------|
| 20 °C | 120 | ^{[5][6][7]} |
| 25 °C | 99.1 | ^[8] |
| 25 °C | 110 (reported as mg/mL) | ^[8] |

The following table summarizes the qualitative solubility (miscibility) of **2-methyl-2-butanol** in various classes of organic solvents.

Table 2: Qualitative Solubility of **2-Methyl-2-butanol** in Organic Solvents

| Solvent Class | Representative Solvents | Solubility Profile | Source Citation(s) |
|-----------------------|-------------------------|-------------------------|----------------------|
| Alcohols | Ethanol, Methanol | Miscible | [5][9][10][11] |
| Ethers | Diethyl Ether | Miscible | [1][5][9][10][11] |
| Ketones | Acetone | Miscible / Very Soluble | [1][5][8][9][10][11] |
| Aromatic Hydrocarbons | Benzene | Miscible | [5][9][10][11] |
| Chlorinated Solvents | Chloroform | Miscible | [5][9][10][11] |
| Esters | Ethyl Acetate | Soluble | [10] |
| Glycerols / Oils | Glycerol, Various Oils | Miscible | [5][9][10][11] |

Experimental Protocol for Solubility Determination

For systems where a compound is not fully miscible, or to verify miscibility, a quantitative determination of solubility is required. The gravimetric method is a fundamental and widely used technique for this purpose.[12][13][14]

Isothermal Gravimetric Method for Liquid-Liquid Systems

This protocol describes a method to determine the concentration of a solute (e.g., **2-methyl-2-butanol**) in a solvent at equilibrium at a constant temperature.

I. Materials and Equipment:

- Analyte (**2-Methyl-2-butanol**, high purity)
- Solvent of interest
- Thermostatic water bath or incubator capable of maintaining temperature to ± 0.1 °C
- Jacketed equilibrium vessel or sealed, screw-cap vials

- Magnetic stirrer and stir bars
- Analytical balance (readable to ± 0.0001 g)
- Glass syringes and filters (e.g., 0.45 μm PTFE)
- Pre-weighed, sealable sample containers (e.g., vials with septa)
- Drying oven

II. Procedure:

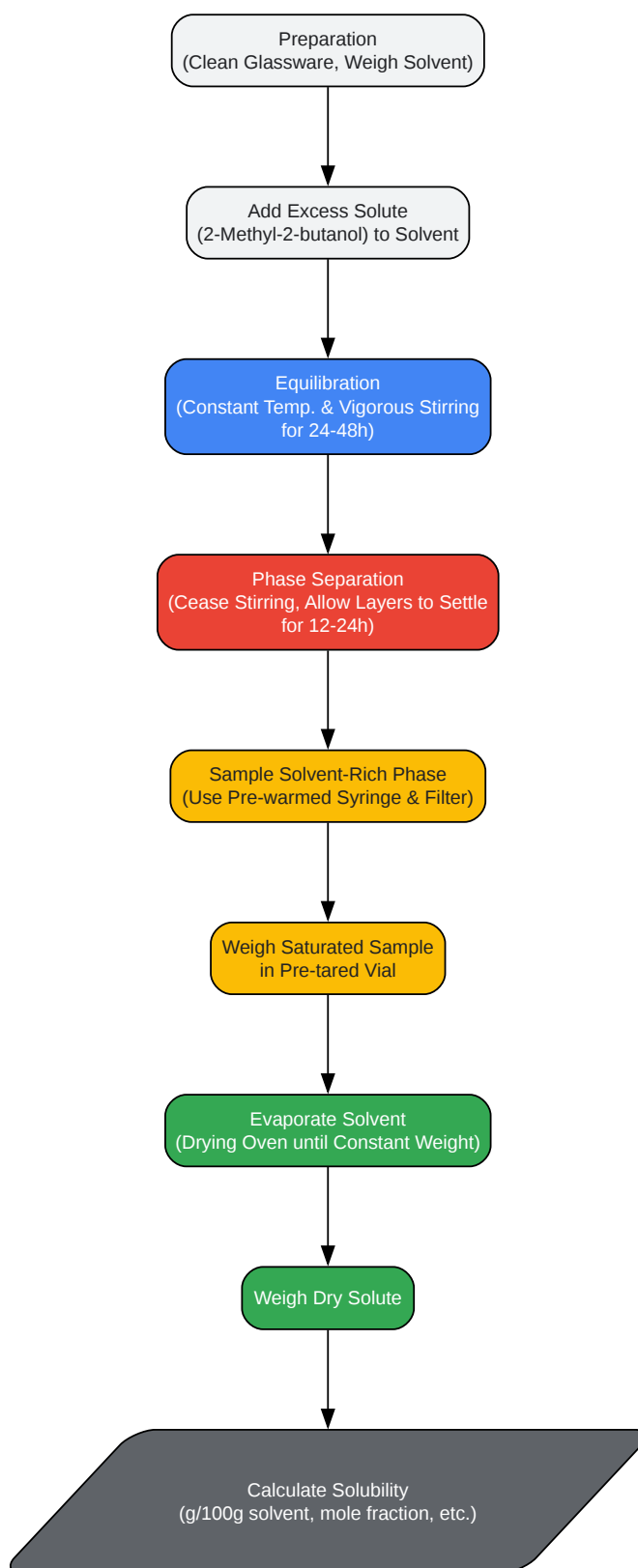
- Preparation: Ensure all glassware is clean and dry.
- System Setup: Add an excess amount of the solute (**2-methyl-2-butanol**) to a known mass of the solvent in the equilibrium vessel. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
- Equilibration:
 - Place the vessel in the thermostatic bath set to the desired temperature.
 - Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant. [\[12\]](#)
- Phase Separation: Stop the agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient period (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.
- Sampling:
 - Carefully extract a sample from the center of the solvent-rich phase (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
 - Immediately pass the sample through a syringe filter into a pre-weighed, sealable container. This step is crucial to remove any microdroplets of the undissolved solute

phase.

- Seal the container immediately to prevent evaporation and weigh it to determine the exact mass of the saturated solution withdrawn.
- Analysis:
 - Remove the solvent by evaporation. This can be done by placing the unsealed container in a drying oven at a temperature sufficient to evaporate the solvent and any remaining solute, but below the boiling point of the solute if it is non-volatile. For volatile solutes, analytical techniques like gas chromatography would be required.
 - Once a constant weight is achieved, cool the container in a desiccator and weigh it again. The final mass corresponds to the mass of the dissolved solute.
- Calculation:
 - $\text{Mass of saturated solution} = (\text{Mass of container} + \text{solution}) - (\text{Mass of empty container})$
 - $\text{Mass of solute} = (\text{Mass of container} + \text{solute after evaporation}) - (\text{Mass of empty container})$
 - $\text{Mass of solvent} = \text{Mass of saturated solution} - \text{Mass of solute}$
 - Solubility can then be expressed in various units, such as g of solute / 100 g of solvent, or converted to mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal gravimetric method for determining solubility.



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